REACTION_CXSMILES
|
[CH:1]([C:4]1[N:5]=[CH:6][NH:7][C:8]=1[C:9](O)=[O:10])([CH3:3])[CH3:2].[O-2].[Ca+2].C=O>>[CH:1]([C:4]1[N:5]=[CH:6][NH:7][C:8]=1[CH2:9][OH:10])([CH3:3])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
1.54 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C=1N=CNC1C(=O)O
|
Name
|
|
Quantity
|
0.56 g
|
Type
|
reactant
|
Smiles
|
[O-2].[Ca+2]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Type
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CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
is heated at 70°-80° C. for 3 hours
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Duration
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3 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
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Type
|
EXTRACTION
|
Details
|
the residue is extracted with acetone
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Type
|
EXTRACTION
|
Details
|
The acetone extract
|
Type
|
CONCENTRATION
|
Details
|
is concentrated
|
Type
|
CUSTOM
|
Details
|
the resultant residue is recrystallized from ethyl acetate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C=1N=CNC1CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |